molecular formula C10H10F2O3 B12079093 3-(3,3-Difluoropropoxy)benzoic acid

3-(3,3-Difluoropropoxy)benzoic acid

Cat. No.: B12079093
M. Wt: 216.18 g/mol
InChI Key: VGNALPSZSSIUSC-UHFFFAOYSA-N
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Description

3-(3,3-Difluoropropoxy)benzoic acid (CAS: 1781520-86-2) is a fluorinated benzoic acid derivative with the molecular formula C₁₀H₁₀F₂O₃ and a molecular weight of 216.19 g/mol . The compound features a benzoic acid backbone substituted at the 3-position with a 3,3-difluoropropoxy group (–O–CH₂–CF₂–CH₃). The difluoropropoxy moiety introduces steric bulk and lipophilicity, which can influence pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

3-(3,3-difluoropropoxy)benzoic acid

InChI

InChI=1S/C10H10F2O3/c11-9(12)4-5-15-8-3-1-2-7(6-8)10(13)14/h1-3,6,9H,4-5H2,(H,13,14)

InChI Key

VGNALPSZSSIUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCC(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropropoxy)benzoic acid typically involves the reaction of 3,3-difluoropropanol with a benzoic acid derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the benzoic acid, followed by the addition of 3,3-difluoropropanol to form the desired product through nucleophilic substitution .

Industrial Production Methods

Industrial production of 3-(3,3-Difluoropropoxy)benzoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluoropropoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The difluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,3-Difluoropropoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoropropoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and physicochemical differences between 3-(3,3-Difluoropropoxy)benzoic acid and related benzoic acid derivatives:

Compound Name CAS No. Substituents Molecular Weight (g/mol) Key Properties/Applications
3-(3,3-Difluoropropoxy)benzoic acid 1781520-86-2 –O–CH₂–CF₂–CH₃ at 3-position 216.19 High lipophilicity; potential drug intermediate
3,4-Difluorobenzoic acid 455-40-3 –F at 3- and 4-positions 158.10 Used as a synthetic precursor
3,5-Difluorobenzoic acid 49146-16 –F at 3- and 5-positions 158.10 Intermediate in agrochemical synthesis
3-Phenoxybenzoic acid (PBA) Not specified –O–C₆H₅ at 3-position 214.21 Metabolite of pyrethroid insecticides
4-Hydroxybenzoic acid 99-96-7 –OH at 4-position 138.12 Natural antioxidant; food preservative
Caffeic acid 331-39-5 –OH at 3,4-positions; propenoic acid chain 180.16 Antioxidant; precursor to urinary metabolites


Key Observations :

  • Substituent Effects : The difluoropropoxy group in 3-(3,3-Difluoropropoxy)benzoic acid increases molecular weight and lipophilicity compared to simpler fluorinated analogs like 3,4-difluorobenzoic acid. This may enhance blood-brain barrier penetration or protein binding in drug design .
  • Metabolic Pathways: Unlike 3-phenoxybenzoic acid (PBA), which is hydrolyzed to hydroxy derivatives, the difluoropropoxy group may resist enzymatic cleavage due to C–F bond stability, altering excretion profiles .

Toxicity and Bioactivity

While direct toxicity data for 3-(3,3-Difluoropropoxy)benzoic acid are unavailable, analogs provide insights:

  • LogLD50 Trends: Fluorinated benzoic acids (e.g., 4-chlorobenzoic acid: LogLD50 = 7.065) generally exhibit moderate toxicity, whereas electron-donating groups (e.g., –NH₂ in 3-aminobenzoic acid: LogLD50 = 8.748) reduce toxicity .
  • Metabolite Behavior : Unlike caffeic acid, which undergoes microbial reduction to dihydro derivatives, fluorinated ethers like 3-(3,3-Difluoropropoxy)benzoic acid may form stable fluoride-containing metabolites .

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